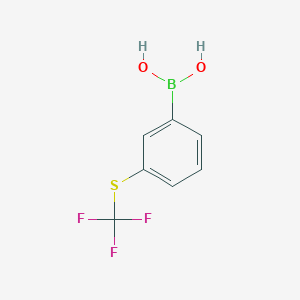

3-(Trifluoromethylthio)-benzeneboronic acid

Description

Significance of Organoboron Compounds in Modern Organic Synthesis

Organoboron compounds, particularly boronic acids, have secured a privileged position in the field of organic chemistry. nih.gov Their utility stems from a unique combination of stability, reactivity, and functional group tolerance, making them essential reagents in both academic and industrial laboratories. nih.govcymitquimica.com Compared to other organometallic reagents, organoboron compounds are noted for their lower toxicity and greater stability in the presence of air and moisture, which simplifies their handling and application. rsc.org

While organic compounds containing boron have been known for over a century, their widespread application in synthesis is a more recent development. beilstein-journals.org A pivotal moment in organoboron chemistry was the discovery and development of hydroboration by Herbert C. Brown, for which he was awarded the Nobel Prize in Chemistry in 1979. cymitquimica.com This reaction allows for the efficient conversion of alkenes and alkynes into organoboranes, which are versatile intermediates. cymitquimica.com

Another transformative development was the advent of palladium-catalyzed cross-coupling reactions using organoboron compounds, most notably the Suzuki-Miyaura reaction, developed by Akira Suzuki, who received the Nobel Prize in Chemistry in 2010. cymitquimica.comnih.gov This reaction forms a carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate and has become one of the most reliable and widely used methods for constructing complex molecular frameworks. cymitquimica.comnih.gov The mechanism of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Organoboron compounds serve as key synthetic intermediates in a vast array of chemical transformations beyond just C-C bond formation. beilstein-journals.orgresearchgate.net Their versatility is demonstrated in their application in metal-catalyzed processes, asymmetric synthesis, and multicomponent reactions. beilstein-journals.org Boronic acids and their derivatives exhibit excellent functional group tolerance, allowing them to be used in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials, without the need for extensive protecting group strategies. nih.govtcichemicals.com A significant advantage of using boronic acids is that their primary byproduct is boric acid, an environmentally benign substance. beilstein-journals.org This "green" aspect further enhances their appeal in sustainable chemical manufacturing.

The Trifluoromethylthio (SCF₃) Group in Chemical Research

The trifluoromethylthio (SCF₃) group is a unique functional group that has gained significant attention in medicinal chemistry, agrochemistry, and materials science. researchgate.netresearchgate.net Its incorporation into organic molecules can profoundly influence their physical, chemical, and biological properties. rsc.org

The SCF₃ group is characterized by its strong electron-withdrawing nature and exceptionally high lipophilicity. researchgate.net The Hansch-Leo parameter (π), a measure of lipophilicity, for the SCF₃ group is 1.44, which is significantly higher than that of the trifluoromethyl (CF₃) group (π = 0.88). researchgate.net This high lipophilicity can enhance a molecule's ability to permeate cell membranes, a crucial factor for the bioavailability of drug candidates. researchgate.netrsc.org Furthermore, the electron-withdrawing properties of the SCF₃ group can increase the metabolic stability of a molecule by making it less susceptible to oxidative degradation in physiological environments. researchgate.net

Table 1: Comparison of Electronic and Lipophilicity Parameters

| Functional Group | Hansch-Leo Parameter (π) | Hammett Constant (σp) |

|---|---|---|

| SCF₃ | 1.44 | 0.50 |

| CF₃ | 0.88 | 0.54 |

| Cl | 0.71 | 0.23 |

| CH₃ | 0.56 | -0.17 |

The unique combination of properties imparted by the SCF₃ group makes it a strategically important component in modern molecular design. mdpi.com In pharmaceutical development, its inclusion can improve the pharmacokinetic profile of a drug, potentially leading to increased efficacy and reduced dosage requirements. researchgate.netd-nb.info The introduction of the SCF₃ moiety is a recognized strategy to enhance metabolic stability and membrane permeability. d-nb.info Consequently, there has been substantial progress in developing synthetic methods to install this functional group onto a wide range of molecular scaffolds. researchgate.netd-nb.info

Overview of 3-(Trifluoromethylthio)-benzeneboronic Acid in Contemporary Chemical Literature

This compound is a specialized reagent that combines the versatile reactivity of an arylboronic acid with the unique physicochemical properties of the meta-substituted trifluoromethylthio group. While comprehensive reviews dedicated solely to this specific compound are not prominent, its role and applications can be understood from the extensive literature on related arylboronic acids and trifluoromethylthiolation methods.

The compound serves as a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. cymitquimica.comsigmaaldrich.com In these reactions, it acts as the nucleophilic partner to introduce the 3-(trifluoromethylthio)phenyl fragment into more complex molecules. The reactivity of this compound is analogous to other substituted phenylboronic acids, such as 3-(trifluoromethyl)phenylboronic acid and 3-(trifluoromethoxy)phenylboronic acid, which are widely used in the synthesis of pharmaceuticals and other biologically active molecules. cymitquimica.comchemimpex.com

Contemporary research focuses heavily on methods for the trifluoromethylthiolation of molecules, including aryl boronic acids, to generate compounds like this compound. researchgate.net Studies have detailed efficient metal-catalyzed radical trifluoromethylthiolation of aryl boronic acids in aqueous media, highlighting an environmentally friendly approach to synthesizing these types of reagents. researchgate.net Furthermore, the development of shelf-stable electrophilic trifluoromethylthiolating reagents has expanded the accessibility and ease of synthesis for SCF₃-containing molecules. nih.govrsc.org The application of these building blocks is particularly relevant in the creation of novel pharmaceuticals and agrochemicals where the lipophilic and electron-withdrawing properties of the SCF₃ group can be strategically exploited. researchgate.netresearchgate.net

Rationale for Research Focus

The rationale for focusing research on this compound stems from its bifunctional nature, combining the versatile reactivity of the arylboronic acid moiety with the desirable physicochemical properties of the trifluoromethylthio group. This combination makes the compound a highly valuable building block for chemical synthesis.

Researchers are interested in this compound for several key reasons:

Efficient Introduction of the -SCF₃ Group: The boronic acid "handle" allows for the strategic incorporation of the trifluoromethylthio-phenyl fragment into complex organic molecules using well-established cross-coupling methodologies like the Suzuki-Miyaura reaction. nih.gov This provides a reliable route to novel pharmaceuticals, agrochemicals, and materials that can benefit from the properties conferred by the -SCF₃ group. researchgate.net

Medicinal Chemistry Applications: The trifluoromethylthio group is a sought-after substituent in drug design for its ability to enhance metabolic stability and lipophilicity. researchgate.netresearchgate.net By using this compound, medicinal chemists can synthesize a variety of drug analogues and new chemical entities to explore structure-activity relationships and develop more effective therapeutic agents.

Materials Science: The electronic properties imparted by the electron-withdrawing -SCF₃ group can be exploited in the design of advanced materials. Arylboronic acids are used to create polymers and supramolecular structures; incorporating the -SCF₃ group can tune the electronic and physical properties of these materials for applications in electronics and sensing. rsc.orgnih.gov

Existing Knowledge and Research Gaps Pertaining to the Compound

Existing knowledge on this compound is primarily centered on its synthesis and its use as a reagent in cross-coupling reactions. Several methods have been developed for the direct trifluoromethylthiolation of arylboronic acids, which represents a key synthetic route to this and related compounds.

One established method involves the copper-catalyzed reaction of arylboronic acids with an electrophilic trifluoromethylthiolating agent, such as N-(Trifluoromethylthio)phthalimide. nih.gov This approach is valued for its mild reaction conditions and tolerance of various functional groups. nih.gov Another strategy utilizes radical trifluoromethylthiolation, which can also be performed under aqueous conditions, highlighting the development of more environmentally friendly synthetic methods. researchgate.net

The table below summarizes a selection of reported synthetic approaches for the trifluoromethylthiolation of aryl boronic acids.

| Catalyst/Reagent System | Type of Reaction | Key Features |

| Copper Catalyst / N-(Trifluoromethylthio)phthalimide | Electrophilic Thiolation | Mild conditions, high functional group tolerance. nih.gov |

| Metal Catalyst / S-(trifluoromethyl) arylsulfonothioate | Radical Thiolation | Can be performed in aqueous phase; environmentally friendly. researchgate.net |

| Silver Trifluoromethylthiolate (AgSCF₃) | Radical Source | Used in radical-cyclization pathways to construct SCF₃-substituted compounds. researchgate.net |

Despite these synthetic advancements, significant research gaps remain. While the compound is valued as a building block, there is a notable lack of comprehensive studies on:

Biological Activity: There is limited publicly available research detailing the specific biological or pharmacological activities of this compound itself. Its potential as a standalone therapeutic agent has not been extensively explored.

Material Properties: Although its potential in materials science is a key rationale for its synthesis, detailed reports on the specific properties of polymers or other materials derived from this particular monomer are scarce.

Expanded Synthetic Applications: Beyond its use in standard cross-coupling reactions, the full scope of its reactivity has not been fully investigated. Exploration into other types of chemical transformations where both the boronic acid and the -SCF₃ group play a role could uncover novel synthetic pathways.

Physicochemical Characterization: While basic properties are known, a deep and systematic investigation into its physicochemical characteristics, such as acidity (pKa) and stability under various conditions, compared to other substituted arylboronic acids, is not widely documented.

Properties

IUPAC Name |

[3-(trifluoromethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2S/c9-7(10,11)14-6-3-1-2-5(4-6)8(12)13/h1-4,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWJIDZQUVCSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90723458 | |

| Record name | {3-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-13-3 | |

| Record name | {3-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Trifluoromethylthio Benzeneboronic Acid

Direct Synthetic Routes to the Core Structure

This approach focuses on installing the boronic acid group onto a benzene (B151609) ring that already contains the 3-(trifluoromethylthio) substituent. The choice of method often depends on the specific precursor available.

Borylation Strategies on Trifluoromethylthio-Substituted Aromatics

Starting with a trifluoromethylthio-substituted aromatic compound, such as 1-bromo-3-(trifluoromethylthio)benzene, the boronic acid or a corresponding boronate ester can be introduced via established C-B bond-forming reactions.

One major strategy is the Miyaura borylation reaction , a palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.comwikipedia.org This method is known for its mild conditions and excellent functional group tolerance. For the synthesis of a 3-(trifluoromethylthio)-benzeneboronic acid precursor, 1-bromo-3-(trifluoromethylthio)benzene would be reacted with B₂pin₂ in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base like potassium acetate (B1210297) (KOAc). organic-chemistry.orgalfa-chemistry.com The resulting pinacol (B44631) ester can then be hydrolyzed to the desired boronic acid.

| Precursor | Reagents | Catalyst System | Product | Ref |

| 1-Bromo-3-(trifluoromethylthio)benzene | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) / KOAc | 2-(3-(Trifluoromethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | organic-chemistry.org |

Another powerful technique is the iridium-catalyzed C–H borylation of arenes. acs.orgresearchgate.net This method allows for the direct conversion of an aromatic C-H bond to a C-B bond, avoiding the need for a pre-functionalized halide. acs.org Using a catalyst system like [Ir(COD)OMe]₂ and a bipyridine ligand (e.g., dtbpy), (trifluoromethylthio)benzene could be directly borylated. acs.org However, a significant challenge with this approach is controlling regioselectivity. For a meta-directing group like -SCF₃, a mixture of meta and para products is typically expected, with the ortho position being sterically hindered. rsc.org Recent advances in catalyst design, for instance using cobalt, have shown promise in achieving meta-selective C-H borylation, which would be highly advantageous for this specific target. youtube.com

Introduction of the Trifluoromethylthio Group onto Arylboronic Acid Scaffolds

This convergent strategy begins with a suitable arylboronic acid or ester, onto which the trifluoromethylthio (-SCF₃) group is installed. This pathway has been explored through metal-catalyzed, electrophilic, and radical-based methods.

Copper-catalyzed reactions are prominent in this category. Arylboronic acids can undergo oxidative trifluoromethylthiolation to furnish aryl trifluoromethyl thioethers. One effective method employs TMSCF₃ (Ruppert-Prakash reagent) and elemental sulfur in the presence of a copper catalyst. researchgate.net Another approach involves the cross-coupling of arylboronic acids with trifluoromethylthiolating reagents using copper catalysts, often facilitated by the presence of water and proceeding under mild, base-free conditions. organic-chemistry.org These reactions are believed to proceed through a catalytic cycle involving transmetalation of the arylboronic acid to the copper center, followed by reductive elimination to form the C-S bond.

| Arylboronic Acid Precursor | SCF₃ Source / Reagents | Catalyst / Conditions | Product | Ref |

| Phenylboronic acid | TMSCF₃, S₈, Ag₂CO₃ (oxidant) | CuSCN (10 mol%), phen (20 mol%), K₃PO₄, DMF, 25 °C | (Trifluoromethylthio)benzene | researchgate.net |

| Phenylboronic acid | N-(trifluoromethylthio)phthalimide | CuI (10 mol%), H₂O/DCE, 25 °C | (Trifluoromethylthio)benzene | organic-chemistry.org |

A variety of shelf-stable, electrophilic reagents have been developed to deliver the "SCF₃⁺" moiety to nucleophiles, including arylboronic acids. These reactions are often mediated by a transition metal catalyst, typically copper. wikipedia.orgbeilstein-journals.org Togni's and Umemoto's reagents are well-known examples of electrophilic trifluoromethylating agents, and analogous trifluoromethylthiolating reagents have been developed, such as N-trifluoromethylthiosaccharin and other sulfenamides. organic-chemistry.orgmedium.com A copper-catalyzed reaction between an arylboronic acid and an electrophilic SCF₃ reagent provides a direct route to the trifluoromethylthiolated product under mild conditions. wikipedia.orgresearchgate.net

Arylboronic acids can serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage. rsc.org This reactivity can be harnessed for trifluoromethylthiolation. An efficient method has been developed for the trifluoromethylthiolation of arylboronic acids that proceeds via a free radical pathway. acs.org This approach offers an alternative to metal-catalyzed cross-coupling and can be performed in an aqueous phase, highlighting its environmental advantages. The reaction is initiated by the generation of an SCF₃ radical from a suitable precursor, which then engages with the arylboronic acid.

Precursor Synthesis and Functionalization Approaches

The success of the synthetic strategies described above relies on the availability of key precursors.

For the borylation strategy (Section 2.1.1), a crucial starting material is 1-bromo-3-(trifluoromethylthio)benzene . This compound can be synthesized from 3-(trifluoromethylthio)aniline . guidechem.com The aniline (B41778) precursor undergoes a Sandmeyer reaction , where the amino group is first converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. wikipedia.org Subsequent treatment with a copper(I) bromide solution replaces the diazonium group with a bromine atom to yield the target aryl bromide.

For the trifluoromethylthiolation strategy (Section 2.1.2), the precursor is an arylboronic acid, such as 3-bromophenylboronic acid . This allows for the introduction of the SCF₃ group via a metal-catalyzed coupling reaction where the bromine is substituted.

Preparation of Key Trifluoromethylthio-Containing Building Blocks

The introduction of the trifluoromethylthio group is a critical step in the synthesis of the target molecule. Several methods have been developed for the preparation of aryl trifluoromethyl sulfides, which serve as key intermediates.

One common strategy involves the use of electrophilic trifluoromethylthiolating reagents. For instance, N-(trifluoromethylthio)phthalimide can react with aryl boronic acids in the presence of a copper catalyst to yield the corresponding aryl trifluoromethyl sulfides. This method offers good to excellent yields for a variety of substrates.

Another approach is the copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids using silver(I) trifluoromethanethiolate (AgSCF3). rsc.org This method provides a direct route to aryl trifluoromethyl sulfides from readily available starting materials. rsc.org Similarly, a combination of trimethyl(trifluoromethyl)silane (TMSCF3) and elemental sulfur in the presence of a copper catalyst can be employed for the same transformation. nih.gov

For substrates that are activated towards nucleophilic aromatic substitution, trifluoromethyl aryl sulfides can be prepared from fluoro-, chloro-, bromo-, or iodoaromatics by reaction with a nucleophilic source of trifluoromethanethiolate generated from AgSCF3 and an iodide source.

The table below summarizes some key building blocks and their synthetic precursors.

| Key Building Block | Precursor | Reagents |

| Aryl trifluoromethyl sulfide (B99878) | Aryl boronic acid | N-(trifluoromethylthio)phthalimide, Copper catalyst |

| Aryl trifluoromethyl sulfide | Aryl boronic acid | AgSCF3, Copper catalyst rsc.org |

| Aryl trifluoromethyl sulfide | Aryl boronic acid | TMSCF3, Elemental Sulfur, Copper catalyst nih.gov |

| Aryl trifluoromethyl sulfide | Activated Aryl Halide | AgSCF3, Iodide source |

Derivatization of Substituted Benzene Precursors

An alternative strategy for the synthesis of this compound involves the derivatization of a benzene ring that already possesses one of the desired functional groups or a precursor to it.

A plausible route starts with 3-bromophenyl trifluoromethyl sulfide. This intermediate can be subjected to a borylation reaction, such as a Miyaura borylation, to introduce the boronic acid functionality. 3-Bromophenyl trifluoromethyl sulfide itself can be synthesized from 3-bromoaniline (B18343) via a Sandmeyer-type reaction.

Conversely, one could start with 3-(trifluoromethylthio)aniline. The amino group can be converted to a diazonium salt and subsequently subjected to a Sandmeyer-type borylation to install the boronic acid group. This approach benefits from the availability of trifluoromethylthiolated anilines.

Another viable pathway is the direct copper-catalyzed trifluoromethylthiolation of 3-bromophenylboronic acid. This reaction would directly yield the target molecule. rsc.org

The following table outlines these derivatization approaches.

| Starting Material | Intermediate | Final Product | Key Reactions |

| 3-Bromoaniline | 3-Bromophenyl trifluoromethyl sulfide | This compound | Sandmeyer trifluoromethylthiolation, Miyaura borylation |

| 3-(Trifluoromethylthio)aniline | 3-(Trifluoromethylthio)benzenediazonium salt | This compound | Diazotization, Sandmeyer borylation |

| 3-Bromophenylboronic acid | - | This compound | Copper-catalyzed trifluoromethylthiolation |

Methodological Advancements in Boronic Acid Synthesis Applicable to the Compound

Recent progress in synthetic organic chemistry has led to the development of more sophisticated and efficient methods for the synthesis of boronic acids, which are directly applicable to the preparation of this compound.

Chemo- and Regioselective Borylation Protocols

Modern borylation reactions offer high levels of chemo- and regioselectivity, which are crucial for the synthesis of complex molecules. Transition metal-catalyzed C-H borylation has emerged as a powerful tool for the direct introduction of a boryl group onto an aromatic ring, often with high regioselectivity dictated by directing groups or the inherent electronic properties of the substrate. For a precursor like 1-bromo-3-(trifluoromethylthio)benzene, iridium- or palladium-catalyzed borylation could potentially be employed to selectively install the boronic acid group at the desired position, avoiding reaction at other C-H bonds.

Sustainable and Environmentally Benign Synthetic Approaches

There is a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. In the context of boronic acid synthesis, this includes the use of greener solvents, minimizing waste, and employing catalytic systems that operate under mild conditions. For instance, mechanochemical methods for the formation of boronic acid esters from boronic acids and diols by simple grinding without a solvent have been reported. While this specific example relates to the derivatization of a pre-existing boronic acid, the principles of green chemistry are increasingly being applied to the entire synthetic sequence, from the preparation of starting materials to the final borylation step. The use of water as a solvent in certain cross-coupling reactions involving boronic acids is another example of a more sustainable approach.

In-Depth Analysis of this compound Reveals a Gap in Current Chemical Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant finding regarding the compound "this compound": there is a notable absence of specific research data concerning its chemical reactivity and transformation pathways. Despite extensive searches for its Chemical Abstracts Service (CAS) number and documented reaction profiles, information for this specific molecule remains elusive.

The user's request for a detailed article on the chemical reactivity of this compound, structured around specific cross-coupling methodologies and other reactivity, cannot be fulfilled at this time due to the lack of available scientific evidence. The outlined topics, including Palladium-Catalyzed Suzuki–Miyaura Reactions, Copper-Mediated Chan–Lam Coupling, and other metal-catalyzed cross-couplings (Stille, Sonogashira, Liebeskind–Strogl), require concrete experimental data, such as substrate scope, catalyst optimization, and reaction yields, which are not present in the current body of scientific literature for this particular compound.

It is crucial to distinguish this compound from its structural analogs, such as 3-(Trifluoromethyl)benzeneboronic acid and 3-(Trifluoromethoxy)benzeneboronic acid. These related compounds are well-documented, with established CAS numbers and extensive research detailing their participation in a wide array of chemical reactions. However, the substitution of a trifluoromethylthio (-SCF3) group at the meta-position of the phenylboronic acid ring creates a unique chemical entity for which specific reactivity data has not been published or is not readily accessible.

Consequently, an article focusing solely on the chemical reactivity and transformation pathways of this compound as per the requested detailed outline cannot be generated with the required scientific accuracy and depth. The creation of such an article would necessitate speculative information, which would not adhere to the standards of factual, evidence-based scientific reporting. Further experimental research is required to characterize this compound and its behavior in the cross-coupling and other reactions outlined.

Non-Cross-Coupling Reactivity of the Boronic Acid Moiety

Lewis Acidity and Catalytic Activation of Substrates

Boronic acids are well-established as Lewis acids, capable of accepting a pair of electrons due to the electron-deficient nature of the boron atom. This property is central to their application in catalysis. The presence of the electron-withdrawing trifluoromethylthio group is expected to enhance the Lewis acidity of the boron center in this compound compared to unsubstituted phenylboronic acid.

While direct studies detailing the use of this compound for carbonyl activation are not extensively documented in publicly available research, the general mechanism of action for boronic acid catalysis in such transformations is well understood. The electron-deficient boron atom can coordinate to the oxygen atom of a carbonyl group, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. The enhanced Lewis acidity due to the trifluoromethylthio group would theoretically make this compound a more effective catalyst for these reactions compared to simple phenylboronic acid.

Organoboron compounds are known to engage in reversible covalent interactions, a property that has been harnessed in the development of chemo- or regioselective catalytic methods. nih.gov These interactions are particularly notable with diols and other bidentate ligands. While specific applications of this compound in this context are not widely reported, the fundamental principles of boronic acid chemistry suggest its potential for forming reversible covalent bonds. This capability is crucial in catalytic cycles where the catalyst must associate with the substrate and then dissociate from the product.

Functionalization Reactions at the Boron Center

The boronic acid moiety is a versatile functional group that can undergo various transformations. One of the most significant reactions of arylboronic acids is their use in transition metal-catalyzed cross-coupling reactions. For instance, arylboronic acids can be subjected to trifluoromethylthiolation. A method for the direct catalytic trifluoromethylthiolation of boronic acids using an electrophilic shelf-stable N-(trifluoromethylthio)phthalimide has been developed, which proceeds under copper catalysis. nih.gov This reaction allows for the synthesis of aryl trifluoromethyl thioethers from the corresponding boronic acids.

| Reactant Class | Reagent | Catalyst | Reaction Type | Ref. |

| Boronic Acids | N-(trifluoromethylthio)phthalimide | Copper | Trifluoromethylthiolation | nih.gov |

Asymmetric Catalysis Applications

The application of chiral boronic acids in asymmetric catalysis is a growing field of research. While there are no specific reports found detailing the use of this compound as a catalyst in asymmetric synthesis, the development of chiral molecules containing the trifluoromethylthio group is of significant interest. For example, the asymmetric synthesis of α-trifluoromethylthio-β-amino acids has been achieved under phase-transfer catalysis. researchgate.net Furthermore, copper-catalyzed hydroboration of 1-trifluoromethylthioalkenes has been developed for the asymmetric synthesis of SCF3-substituted alkylboronates. osaka-u.ac.jpnih.gov These studies highlight the importance of chiral compounds bearing the trifluoromethylthio group, suggesting a potential future application for chiral derivatives of this compound in asymmetric catalysis.

| Reaction Type | Catalyst Type | Achieved Synthesis | Ref. |

| α-Trifluoromethylthiolation | Maruoka type N-spiro ammonium (B1175870) catalysts | Asymmetric α-trifluoromethylthio-β-amino acids | researchgate.net |

| Hydroboration | Chiral Copper catalysts | Asymmetric SCF3-substituted alkylboronates | osaka-u.ac.jpnih.gov |

Reactivity Modulated by the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature.

The trifluoromethylthio group is known to be strongly electron-withdrawing, which has a profound impact on the reactivity of the benzene ring and the boronic acid moiety. This electron-withdrawing effect increases the Lewis acidity of the boron atom. nih.gov For comparison, the trifluoromethyl (-CF3) group, another potent electron-withdrawing group, is known to enhance the electrophilic character at cationic sites in superelectrophiles, leading to increased charge delocalization and enhanced electrophilic reactivities. nih.gov This often results in unusual chemo-, regio-, and stereoselectivity in reactions. nih.gov

The increased Lewis acidity of this compound is expected to influence the rates of reactions in which it participates as a catalyst, for example, by accelerating reactions that are dependent on the electrophilic activation of a substrate. Similarly, the electronic nature of the trifluoromethylthio group can affect the selectivity of reactions by altering the electron density distribution in the molecule and its transition states.

| Substituent | Electronic Effect | Impact on Phenylboronic Acid |

| -SCF3 | Strongly electron-withdrawing | Increases Lewis acidity |

| -CF3 | Strongly electron-withdrawing | Increases Lewis acidity, enhances electrophilicity |

| -OCF3 | Inductive electron-withdrawing, resonance electron-donating | Increases Lewis acidity (meta and para positions) |

Chemical Reactivity and Transformation Pathways

Participation in Tandem or Cascade Reactions

A review of scientific literature does not yield specific research findings on the participation of 3-(Trifluoromethylthio)-benzeneboronic acid in tandem or cascade reactions. Tandem or cascade reactions are multi-step processes that occur in a single pot, where the product of one reaction becomes the substrate for the next. While the trifluoromethylthio group and the boronic acid moiety are individually important in various chemical transformations, documented examples of this compound itself acting as a key substrate in a sequential, multi-reaction sequence to build complex molecular architectures could not be identified in the reviewed sources.

Research in the field has extensively covered tandem reactions for the synthesis of various trifluoromethylthio-substituted heterocyclic compounds. acs.org These reactions, however, typically involve the introduction of the trifluoromethylthio (SCF3) group onto a substrate during the cascade sequence, rather than starting with a molecule like this compound where the SCF3 group is already present. nih.gov

Similarly, while the direct trifluoromethylthiolation of boronic acids is a known transformation, these are generally single-step cross-coupling reactions and not part of a broader tandem or cascade process initiated by the boronic acid. ias.ac.in The development of tandem reactions involving functionalized arylboronic acids is an active area of research, but specific examples utilizing the unique electronic properties of the 3-(trifluoromethylthio)phenyl moiety in such sequences are not currently reported in the available literature. Further research would be necessary to explore the potential of this compound as a building block in the design and execution of novel tandem or cascade reactions for the efficient synthesis of complex organic molecules.

Mechanistic Investigations and Theoretical Underpinnings

Elucidation of Reaction Mechanisms

The reactivity of 3-(Trifluoromethylthio)-benzeneboronic acid is predominantly characterized by its participation in palladium-catalyzed cross-coupling reactions and radical-mediated transformations.

The most prominent cross-coupling reaction involving this compound is the Suzuki-Miyaura coupling. tcichemicals.comthieme-connect.de This reaction forms a carbon-carbon bond between the aryl ring of the boronic acid and an organic halide or triflate, catalyzed by a palladium complex. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three fundamental steps:

Transmetalation: The palladium(II) intermediate then reacts with a boronate species, which is formed by the activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃). The aryl group from the boronic acid is transferred to the palladium center, displacing the halide or triflate and forming a new diorganopalladium(II) complex (Ar-Pd(II)-Ar'(L)₂). The trifluoromethylthio (-SCF₃) group, being strongly electron-withdrawing, can influence the nucleophilicity of the arylboronic acid and thus the rate of transmetalation.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (Ar and Ar') are coupled to form the biaryl product (Ar-Ar'), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The presence of the 3-(trifluoromethylthio) substituent can modulate the electronic properties of the aryl ring, which in turn affects the kinetics of each step in the catalytic cycle.

Beyond traditional cross-coupling, arylboronic acids, including this compound, are recognized as precursors to aryl radicals. rsc.org This reactivity opens up alternative mechanistic pathways, particularly for trifluoromethylthiolation reactions where a C-SCF₃ bond is formed. Investigations have shown that these transformations can proceed via a free radical pathway. researchgate.net

A common method for generating aryl radicals from arylboronic acids involves oxidative carbon-boron bond cleavage. rsc.org Systems such as silver(I)/persulfate (Ag⁺/S₂O₈²⁻) or manganese(III) acetate (B1210297) can initiate this process. rsc.orgnih.govorganic-chemistry.org The proposed mechanism generally involves:

Initiation: A strong oxidizing agent, like the sulfate radical anion (SO₄•⁻) generated from persulfate, attacks the boronic acid.

Radical Formation: This attack leads to the homolytic cleavage of the carbon-boron bond, releasing the 3-(trifluoromethylthio)phenyl radical.

Propagation/Termination: The newly formed aryl radical can then be trapped by a trifluoromethylthiolating agent (e.g., AgSCF₃) or participate in cascade reactions before termination. researchgate.netnih.gov

These radical-based methods offer a complementary approach to transition-metal-catalyzed reactions and are particularly useful for constructing complex molecules under mild conditions. nih.gov

In palladium-catalyzed cross-coupling reactions, the ligands coordinated to the palladium center play a pivotal role in determining the catalyst's stability, activity, and selectivity. organic-chemistry.org For the Suzuki-Miyaura coupling of this compound, the choice of ligand, typically a phosphine (B1218219), can significantly impact the reaction outcome.

Key effects of ligands include:

Modulating Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition step but may slow down reductive elimination.

Influencing Steric Hindrance: Bulky ligands can promote reductive elimination and prevent the formation of undesired side products. They are often crucial for coupling sterically hindered substrates.

Enhancing Catalyst Stability: Ligands stabilize the palladium nanoparticles and soluble species, preventing catalyst decomposition (e.g., formation of palladium black) and prolonging its lifetime in the catalytic cycle.

Table 1: Common Ligands in Suzuki-Miyaura Coupling and Their Effects

| Ligand Type | Example(s) | Primary Effect on Catalytic Cycle |

|---|---|---|

| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-Tol)₃) | Basic ligands for general-purpose couplings. P(o-Tol)₃ offers slightly more steric bulk. organic-chemistry.org |

| Bulky Phosphines | Buchwald Ligands (e.g., SPhos, XPhos) | Promote efficient oxidative addition and reductive elimination, especially for sterically hindered or unreactive substrates. |

| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Form stable chelate complexes with palladium, enhancing catalyst stability and activity. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable and highly active palladium complexes. |

Computational Chemistry and Modeling Studies

Theoretical calculations provide invaluable insights into the electronic structure and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. ijltet.org For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate several key features. nih.gov

Optimized Geometry: Calculations can determine the most stable three-dimensional structure, providing precise bond lengths and angles.

Electronic Distribution: The electron-withdrawing nature of both the trifluoromethylthio (-SCF₃) and boronic acid (-B(OH)₂) groups significantly influences the charge distribution on the benzene (B151609) ring. Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. ijltet.org

Studies on structurally similar molecules, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have shown that DFT calculations accurately predict vibrational spectra (FT-IR) and electronic properties, confirming the significant influence of fluorine-containing substituents on the molecule's electronic structure. ijltet.org

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Significance | Influence of -SCF₃ Group |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons. | Lowered due to strong electron-withdrawing effect. |

| LUMO Energy | Relates to the ability to accept electrons. | Significantly lowered, increasing susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | Generally reduced, suggesting enhanced reactivity compared to unsubstituted phenylboronic acid. |

| Dipole Moment | Measures the overall polarity of the molecule. | Increased due to the electronegativity of the -SCF₃ group. |

Beyond ground-state properties, computational chemistry can be used to map out entire reaction pathways and analyze the structures and energies of transition states. semanticscholar.org For reactions involving this compound, this analysis is key to understanding reaction kinetics and selectivity.

Cross-Coupling Reactions: By modeling the key steps of the Suzuki-Miyaura cycle (oxidative addition, transmetalation, reductive elimination), DFT can calculate the activation energy for each step. This allows researchers to identify the rate-determining step and understand how the -SCF₃ substituent or different ligands influence the reaction barriers. semanticscholar.org

Radical Formation: The energy barrier for the homolytic cleavage of the C-B bond can be calculated to predict the facility of aryl radical formation under specific oxidative conditions. This can help in optimizing reaction conditions for radical-mediated transformations.

By comparing the energy profiles of competing reaction pathways, transition state analysis can predict the major product of a reaction, explain observed regioselectivity, and guide the rational design of more efficient catalysts and reaction protocols.

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies for this compound are not extensively documented in the current literature, its conformational preferences can be reliably inferred from computational analyses of structurally similar phenylboronic acid derivatives. The primary determinant of conformation in these molecules is the rotation around the carbon-boron (C-B) bond, which is defined by the dihedral angle between the plane of the phenyl ring and the B(OH)₂ group.

Theoretical calculations, such as those using Density Functional Theory (DFT), are commonly employed to map the potential energy surface by varying this dihedral angle. For phenylboronic acids, several stable or low-energy conformers are typically identified, arising from the orientation of the two hydroxyl groups relative to the phenyl ring. These are generally classified as syn-anti, syn-syn, anti-syn, and anti-anti conformers. longdom.orglongdom.org The relative energies of these conformers determine their population at equilibrium.

For substituted phenylboronic acids, the electronic and steric nature of the substituent significantly influences the rotational barrier and the preferred dihedral angle. The 3-(trifluoromethylthio) group, -SCF₃, is a potent electron-withdrawing group with considerable steric bulk. This group is expected to influence the planarity of the molecule. In related compounds like meta-substituted (trifluoromethyl)phenylboronic acid, a significant twist is observed, with a calculated dihedral angle of 33.0° between the phenyl ring and the boronic acid group. mdpi.com A similar non-planar arrangement would be anticipated for this compound to minimize steric repulsion.

Furthermore, computational studies on analogous compounds, such as (trifluoromethoxy)phenylboronic acid, have quantified the energy barriers for the rotation of the boronic acid group. For the meta-substituted isomer, the rotational barrier was calculated to be 16.6 kJ mol⁻¹. nih.govsemanticscholar.org This provides an estimate of the energy required to interconvert between different rotational conformers.

| Compound | Substituent | Calculated Dihedral Angle (Ring vs. BO₂ Plane) | Calculated Rotational Energy Barrier (Erot) |

|---|---|---|---|

| meta-(Trifluoromethyl)phenylboronic acid | -CF₃ | 33.0° mdpi.com | Not Reported |

| meta-(Trifluoromethoxy)phenylboronic acid | -OCF₃ | Not Reported | 16.6 kJ mol⁻¹ nih.govsemanticscholar.org |

Insights into Lewis Acidity and Catalytic Behavior

The chemical behavior of this compound is dominated by the electron-deficient nature of its boron center, which imparts significant Lewis acidity. This property is fundamental to its role in various chemical transformations and its potential for catalytic applications.

Boronic acids function as Lewis acids, not by donating a proton (Brønsted acidity), but by accepting a pair of electrons from a Lewis base, typically a hydroxide ion or water, to form a tetrahedral boronate species. mdpi.com The strength of a boronic acid is therefore a measure of its propensity to undergo this transformation and is quantified by its acidity constant (pKa).

The Lewis acidity of phenylboronic acids is highly sensitive to the electronic effects of substituents on the phenyl ring. Electron-withdrawing groups increase Lewis acidity (lower pKa value) by stabilizing the negative charge on the resulting boronate complex. The trifluoromethylthio (-SCF₃) group is known for its strong electron-withdrawing nature, which is anticipated to significantly enhance the Lewis acidity of this compound compared to the unsubstituted phenylboronic acid (pKa ≈ 8.86). mdpi.com

Several experimental and computational methods are used to quantify Lewis acidity. The Gutmann-Beckett method, for instance, uses ³¹P-NMR spectroscopy with a probe molecule like triethylphosphine oxide (Et₃PO) to measure Lewis acidity based on changes in the phosphorus chemical shift upon adduct formation. wikipedia.org Computational approaches can calculate metrics such as Fluoride Ion Affinity (FIA) to provide a theoretical measure of Lewis acid strength.

| Compound | Substituent | Position | pKa Value |

|---|---|---|---|

| Phenylboronic acid | -H | - | 8.86 mdpi.com |

| 4-Fluorophenylboronic acid | -F | para | 8.77 mdpi.com |

| 3-(Trifluoromethoxy)phenylboronic acid | -OCF₃ | meta | ~7.8 nih.govsemanticscholar.org |

| This compound | -SCF₃ | meta | Estimated to be significantly lower than 8.86 |

The concept of Frustrated Lewis Pairs (FLPs) describes combinations of sterically hindered Lewis acids and Lewis bases that are prevented from forming a classical dative bond adduct. nih.gov This "frustration" leaves both the Lewis acidic and basic sites available to cooperatively activate small molecules that would otherwise be unreactive.

Given its enhanced Lewis acidity, this compound is a potential candidate for the Lewis acid component in an FLP system. To function within an FLP, it would need to be combined with a bulky, non-coordinating Lewis base, such as a sterically encumbered phosphine (e.g., tricyclohexylphosphine) or a hindered amine. The steric bulk on both the boronic acid (originating from the phenyl ring and its substituent) and the Lewis base would prevent the formation of a stable acid-base adduct.

This unquenched reactivity enables the FLP to activate a variety of small molecules, most notably dihydrogen (H₂). The activation proceeds via heterolytic cleavage, where the Lewis acid accepts a hydride (H⁻) and the Lewis base accepts a proton (H⁺). nih.gov Such reactivity has led to the development of metal-free catalytic hydrogenation systems. Beyond H₂, FLPs have been shown to activate other molecules like CO₂, olefins, and alkynes, opening avenues for novel catalytic transformations. nih.govrsc.org The specific reactivity of an FLP system involving this compound would depend on the choice of the Lewis base partner and the substrate, but its strong Lewis acidic character makes it a promising component for facilitating such cooperative activation processes.

Advanced Applications in Organic Synthesis and Functional Material Precursors

Utilization as a Building Block for Complex Molecular Architectures

The presence of both a reactive boronic acid handle and a lipophilic, electron-withdrawing trifluoromethylthio group makes 3-(Trluoromethylthio)-benzeneboronic acid a strategic building block for the synthesis of complex and polyfunctionalized organic molecules.

Scaffold Construction for Polyfunctionalized Aromatics

3-(Trluoromethylthio)-benzeneboronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govmdpi.comed.ac.ukrsc.org This reaction enables the coupling of the 3-(trifluoromethylthio)phenyl moiety to a wide array of aromatic and heteroaromatic systems, facilitating the construction of polyfunctionalized biaryls and more complex polycyclic aromatic hydrocarbons (PAHs). wvu.eduresearchgate.netnih.govresearchgate.netrsc.org The trifluoromethylthio group in the resulting structures can significantly influence their physicochemical properties, including lipophilicity and metabolic stability, which is of particular interest in the synthesis of bioactive compounds.

The versatility of the Suzuki-Miyaura coupling allows for the strategic introduction of the 3-(trifluoromethylthio)phenyl scaffold into larger, more complex aromatic systems. The reaction conditions can often be tuned to achieve high yields and selectivity, making it a reliable method for constructing diverse molecular architectures.

Synthesis of Advanced Synthetic Intermediates

Beyond its direct incorporation into final target molecules, 3-(Trluoromethylthio)-benzeneboronic acid serves as a crucial starting material for the synthesis of advanced synthetic intermediates. These intermediates can then be further elaborated into a variety of complex structures. For instance, related trifluoromethylated phenylboronic acids are utilized in the synthesis of key intermediates for agrochemicals, such as the insecticide Triflumezopyrim. While not a direct application of the thio-analogue, this highlights the utility of this class of compounds in multi-step synthetic sequences.

The boronic acid functionality can be transformed into a variety of other functional groups, further expanding its utility as an intermediate. This versatility allows for the strategic introduction of the trifluoromethylthio-substituted phenyl ring early in a synthetic route, with subsequent modifications to build molecular complexity.

Role in Methodology Development

The unique reactivity of 3-(Trluoromethylthio)-benzeneboronic acid and related organoboron compounds has led to their use in the development of novel synthetic methods, particularly in the realm of carbon-carbon bond formation and stereoselective synthesis.

Development of Novel Carbon-Carbon Bond-Forming Reactions

While the Suzuki-Miyaura reaction is a well-established method, research continues to expand the scope and utility of boronic acids in C-C bond formation. The electronic properties of the trifluoromethylthio group can influence the reactivity of the boronic acid, potentially enabling new types of transformations or improving the efficiency of existing ones. For example, the development of multi-component reactions, where three or more reactants combine in a single step, is a significant area of research. Boronic acids are valuable partners in such reactions, and the specific properties of 3-(Trluoromethylthio)-benzeneboronic acid could be exploited in the design of new multi-component strategies for the rapid assembly of complex molecules. nih.govnih.govchemrxiv.orgrsc.org

The trifluoromethylthio group's influence on the electronic nature of the aromatic ring can impact the transmetalation step in catalytic cycles, a key factor in the efficiency of cross-coupling reactions. Studying the behavior of this specific boronic acid can provide valuable insights for the development of more robust and versatile C-C bond-forming methodologies.

Regioselective and Stereoselective Synthesis

Achieving high levels of regioselectivity and stereoselectivity is a central goal in modern organic synthesis. The trifluoromethylthio substituent can act as a directing group or exert specific steric and electronic influences that can be harnessed to control the outcome of a reaction at a particular position or to favor the formation of a specific stereoisomer.

While direct examples involving 3-(Trluoromethylthio)-benzeneboronic acid in the development of new stereoselective methods are still emerging, the broader class of chiral organoboron reagents is extensively used in asymmetric synthesis. nih.gov Research into the stereospecific coupling of boronic esters, for instance, demonstrates the potential for achieving high levels of stereocontrol in reactions involving organoboron compounds. nih.gov The development of chiral ligands or catalysts that can interact selectively with the trifluoromethylthio group or the boronic acid moiety could pave the way for new asymmetric transformations utilizing this building block.

Precursors for Advanced Materials Research (Excluding Biological Materials)

The unique combination of a trifluoromethylthio group and an aromatic boronic acid makes 3-(Trluoromethylthio)-benzeneboronic acid a promising precursor for the synthesis of advanced functional materials with tailored electronic and photophysical properties.

The incorporation of the electron-withdrawing trifluoromethylthio group into conjugated organic systems can significantly impact their electronic properties, such as their electron affinity and charge transport characteristics. This makes 3-(Trluoromethylthio)-benzeneboronic acid a potentially valuable building block for the synthesis of electron-transporting materials (ETMs) used in organic electronic devices. beilstein-journals.orgrsc.orgresearchgate.netnih.govresearchgate.net For instance, in the field of organic light-emitting diodes (OLEDs), materials with high electron mobility are crucial for efficient device performance. The use of organoboron compounds in OLED materials is an active area of research, and the introduction of the -SCF3 group could lead to novel materials with improved performance. rsc.org

Furthermore, the versatility of boronic acids in polymerization reactions opens up possibilities for the synthesis of novel conductive polymers. figshare.com By incorporating 3-(trifluoromethylthio)phenyl units into a polymer backbone, it may be possible to tune the material's conductivity, stability, and processability. The development of organoboron-mediated polymerizations provides a platform for creating a diverse range of functional polymers from boronic acid precursors. rsc.org

Integration into Polymer Synthesis for Optoelectronics

The incorporation of specific functional groups into conjugated polymer backbones is a critical strategy for tuning their optical and electronic properties for applications in optoelectronics, such as organic field-effect transistors (OFETs) and polymer solar cells (PSCs). ntu.edu.tw Arylboronic acids are key monomers in this endeavor, primarily utilized in Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) to form carbon-carbon bonds and construct the polymer chain. rsc.orgnih.govrsc.org

3-(Trifluoromethylthio)-benzeneboronic acid serves as a strategic monomer for creating high-performance semiconducting polymers. The presence of the -SCF3 group on the phenyl ring can significantly modify the polymer's electronic characteristics. As a strong electron-withdrawing group, it lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. mdpi.com This modulation is crucial for improving the ambient stability of the material and for optimizing the energy level alignment in multilayer optoelectronic devices, thereby enhancing charge injection and transport.

While direct polymerization of this compound is not yet widely documented, its potential can be inferred from related studies on fluorinated polythiophenes and polyfluorenes. mdpi.comubc.ca For instance, the Suzuki-Miyaura polycondensation of a halogenated aromatic compound with a diboronic acid ester is a standard method for producing conjugated polymers. In a hypothetical co-polymerization, this compound could be reacted with a dihalogenated comonomer, such as dibromothiophene or dibromofluorene, to yield a polymer with precisely integrated -(C₆H₄)-SCF₃ units.

Table 1: Potential Impact of Functional Groups on Polymer Properties in Optoelectronics

| Functional Group on Monomer | Anticipated Effect on Polymer Properties | Relevance to Optoelectronic Devices | Example Reference |

|---|---|---|---|

| Alkyl (-CnH2n+1) | Increases solubility and processability. Can influence solid-state packing. | Essential for solution-based fabrication of large-area devices. | rsc.org |

| Trifluoromethyl (-CF3) | Lowers HOMO/LUMO levels, enhances electron affinity and air stability. | Improves performance and lifetime of n-type and ambipolar transistors. | mdpi.com |

| Trifluoromethoxy (-OCF3) | Strong electron-withdrawing effect, lowers energy levels. | Used to tune electrochromic properties and redox potentials. | mdpi.com |

| Trifluoromethylthio (-SCF3) | Strongly electron-withdrawing, highly lipophilic. Expected to significantly lower HOMO/LUMO levels and enhance stability. | Potentially creates highly stable materials for OFETs and enhances open-circuit voltage in solar cells. | researchgate.net |

Precursors for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. Boronic acids are exceptionally useful building blocks, or "tectons," in this field due to their ability to form reversible covalent bonds with diols and their capacity for strong hydrogen bonding. nih.govresearchgate.net These interactions are harnessed to construct dynamic materials like self-healing gels, chemical sensors, and porous crystalline networks. researchgate.netdigitellinc.com

This compound is an attractive candidate for designing novel supramolecular assemblies. The boronic acid moiety can participate in two key interactions:

Hydrogen Bonding: The -B(OH)₂ group acts as both a hydrogen bond donor and acceptor, enabling the formation of predictable patterns, such as the dimeric and trimeric (boroxine) structures common to boronic acids. nih.gov

Dynamic Covalent Chemistry: It can react with 1,2- or 1,3-diols to form five- or six-membered boronate ester rings. The reversible nature of this bond allows for the creation of stimuli-responsive systems. digitellinc.com

The trifluoromethylthio group imparts specific properties that can be exploited in supramolecular design. Its strong electron-withdrawing nature increases the Lewis acidity of the boron atom, which can enhance the strength of boronate ester formation with diols. Furthermore, its lipophilicity and the potential for fluorine-based non-covalent interactions can be used to direct the self-assembly process in specific solvents or to create segregated domains within a larger architecture. While specific assemblies based on this compound are not yet reported, its properties suggest it could be a valuable component in creating complex, functional supramolecular systems. nih.govresearchgate.net

Applications in Catalyst Design and Ligand Development

The performance of homogeneous metal catalysts is critically dependent on the steric and electronic properties of the ligands coordinated to the metal center. tcichemicals.com The development of novel phosphine (B1218219) ligands, in particular, has been instrumental in advancing fields like cross-coupling and asymmetric catalysis. nih.govnih.gov The synthesis of these ligands often involves the modular assembly of aromatic building blocks, a process where Suzuki-Miyaura coupling is frequently employed.

This compound represents a strategic precursor for synthesizing advanced phosphine ligands. It can be used to introduce the 3-(trifluoromethylthio)phenyl moiety into a ligand scaffold via a palladium-catalyzed cross-coupling reaction with a halogenated phosphine intermediate (e.g., chloro-diphenylphosphine or a functionalized aryl bromide which is later converted to a phosphine).

The incorporation of the -SCF₃ group would have a profound electronic impact on the resulting ligand. The group's powerful electron-withdrawing effect would decrease the electron density on the phosphorus atom. This electronic modification can significantly influence the catalytic cycle in several ways:

It can enhance the π-acceptor properties of the phosphine ligand, which helps stabilize low-valent metal centers. cardiff.ac.uk

It can make the metal center more electrophilic, potentially accelerating the oxidative addition step in a catalytic cycle.

It may promote the reductive elimination step, which is often rate-limiting, leading to faster catalyst turnover.

Table 2: Illustrative Electronic Effects of Substituents on Arylphosphine Ligands

| Substituent on Aryl Ring | Electronic Nature | Effect on Phosphine Ligand | Potential Impact on Catalysis | Example Reference |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Increases electron density on phosphorus; stronger σ-donor. | Can stabilize higher oxidation state metal centers; may slow reductive elimination. | cardiff.ac.uk |

| -H (Unsubstituted) | Neutral | Baseline electronic properties (e.g., Triphenylphosphine). | Standard for a wide range of reactions. | cardiff.ac.uk |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Decreases electron density on phosphorus; enhances π-acceptor character. | Can accelerate reductive elimination; stabilizes electron-rich metal centers. | sigmaaldrich.com |

| -SCF₃ (Trifluoromethylthio) | Very strongly electron-withdrawing | Significantly decreases phosphorus basicity; strong π-acceptor. | Expected to strongly favor reductive elimination and stabilize low-valent catalysts. | researchgate.net |

By providing access to ligands with unique electronic profiles, this compound is a valuable tool for fine-tuning the reactivity and selectivity of metal catalysts for challenging chemical transformations.

Structural Elucidation and Spectroscopic Characterization Advanced

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of 3-(Trifluoromethylthio)-benzeneboronic acid in solution. By probing the magnetic environments of various atomic nuclei, a detailed molecular picture can be constructed.

¹H, ¹³C, ¹¹B, and ¹⁹F NMR for Structural Confirmation

A comprehensive analysis using multiple NMR-active nuclei is essential for unambiguous structural verification.

¹H NMR: The proton NMR spectrum reveals signals corresponding to the aromatic protons, which typically appear in the downfield region due to the deshielding effects of the aromatic ring and the electron-withdrawing substituents. The protons of the boronic acid group (-B(OH)₂) often present as a broad signal that can exchange with deuterated solvents.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. It shows distinct signals for each of the aromatic carbons and a characteristic signal for the carbon atom of the trifluoromethyl group, which appears as a quartet due to coupling with the three fluorine atoms.

¹¹B NMR: Boron-11 NMR is highly specific for the boron atom in the boronic acid functionality. This compound exhibits a characteristic resonance for the sp²-hybridized boron atom, confirming the presence of the boronic acid group.

¹⁹F NMR: The fluorine-19 NMR spectrum offers a clear and sensitive signal for the trifluoromethyl (-CF₃) group. A single, sharp resonance is typically observed, confirming the presence and electronic environment of the fluorine atoms within the trifluoromethylthio moiety.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.4 - 8.0 | Multiplet | Aromatic Protons |

| ¹H | Variable (Broad) | Singlet | B(OH)₂ |

| ¹³C | 125 - 140 | Multiple Signals | Aromatic Carbons |

| ¹³C | ~129 (q) | Quartet | -CF₃ |

| ¹¹B | 27 - 30 | Singlet (Broad) | -B(OH)₂ |

Two-Dimensional NMR Techniques for Connectivity Mapping

To establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, which is crucial for assigning the specific positions of the protons on the substituted benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the signals of protons with their directly attached carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is invaluable for identifying quaternary carbons (those with no attached protons), such as the carbon atom bonded to the boron and the carbon atom bonded to the sulfur of the trifluoromethylthio group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is utilized to confirm the molecular weight of this compound and to analyze its fragmentation patterns, which serve as a further structural confirmation.

Molecular Mass Determination: Using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum typically shows a prominent peak corresponding to the molecular ion. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to verify the elemental composition of the molecule.

Fragmentation Analysis: Under higher-energy ionization methods, such as Electron Impact (EI), the molecule fragments in a predictable manner. The observed fragment ions in the mass spectrum provide valuable information about the different components of the molecule and how they are connected.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the functional groups within the molecule.

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A strong, broad band in the high-frequency region (typically 3200-3600 cm⁻¹) is indicative of the O-H stretching of the hydrogen-bonded boronic acid groups. Strong absorptions corresponding to the B-O and C-F stretching vibrations are also key diagnostic features.

Raman Spectroscopy: Raman spectroscopy provides additional information on the molecular vibrations. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, as are the vibrations associated with the sulfur-carbon bonds of the trifluoromethylthio group.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| B-O Stretch | 1350 - 1400 | IR |

| C-F Stretch | 1100 - 1300 | IR |

Advanced Spectroscopic Probes for Electronic Structure

To investigate the electronic properties of the molecule, more advanced spectroscopic methods are utilized.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) is influenced by the conjugated π-system of the benzene ring and the electronic effects of the trifluoromethylthio and boronic acid substituents.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and the chemical (oxidation) states of the elements within the molecule. By analyzing the core-level binding energies of carbon, oxygen, boron, sulfur, and fluorine, XPS provides insight into the electronic environment of each atom.

UV-Vis Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of an aromatic compound is dictated by the energy required to promote electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). For benzeneboronic acid derivatives, these transitions are often influenced by the electronic character of the substituents.

While specific experimental absorption maxima (λmax) for this compound are not documented in the searched literature, we can infer its likely behavior. The electron-withdrawing -SCF₃ group would be expected to cause a shift in the absorption bands of the parent benzeneboronic acid. Theoretical studies on similar fluorinated phenylboronic acids have been conducted, which can provide a basis for understanding the electronic properties. For instance, studies on 3-fluorophenylboronic acid have involved analysis of its UV-Vis absorption spectra in various solvents, revealing characteristic absorption bands. However, the trifluoromethylthio group possesses different electronic properties than a simple fluoro substituent, making direct extrapolation challenging.

A hypothetical data table for the UV-Vis absorption of this compound, based on expected trends, is presented below. It is crucial to note that these are anticipated values and await experimental verification.

| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε, M-1cm-1) | Anticipated Electronic Transition |

| Methanol | ~260-280 | ~1,000-5,000 | π → π |

| Cyclohexane | ~255-275 | ~1,000-5,000 | π → π |

Note: This table is predictive and not based on published experimental data for the specified compound.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule after it has absorbed light. The emission wavelength, quantum yield, and fluorescence lifetime are key parameters that characterize the fluorescence behavior. The fluorescence of phenylboronic acids can be sensitive to the substitution pattern and the local environment.

Currently, there is no published data on the fluorescence properties of this compound. The strong electron-withdrawing nature of the -SCF₃ group could potentially quench fluorescence, leading to a low quantum yield. Alternatively, it could lead to the formation of intramolecular charge transfer (ICT) states upon excitation, which would result in a large Stokes shift and solvent-dependent emission spectra.

For comparison, studies on other substituted phenylboronic acids, such as 3-aminophenylboronic acid, have shown that the amino group, an electron-donating group, imparts fluorescent properties that are sensitive to pH and the presence of quenchers. This highlights the significant role substituents play in the photophysical characteristics of these molecules.

A prospective data table for the fluorescence properties of this compound is provided below for illustrative purposes. These values are speculative and require experimental determination.

| Solvent | Expected Excitation λex (nm) | Expected Emission λem (nm) | Expected Quantum Yield (ΦF) |

| Methanol | ~270 | ~320-350 | < 0.1 |

| Cyclohexane | ~265 | ~310-340 | < 0.05 |

Note: This table is hypothetical and intended to guide future experimental work.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes

A primary focus for future research will be the development of greener and more economical methods for the synthesis of 3-(Trifluoromethylthio)-benzeneboronic acid and its derivatives. Current methodologies often rely on multi-step sequences that may involve harsh reagents and generate significant waste.

Future synthetic strategies are expected to focus on:

Direct C-H Borylation: Investigating transition-metal-catalyzed C-H activation and subsequent borylation of trifluoromethylthiolated arenes would provide a highly atom-economical route, avoiding the need for pre-functionalized starting materials.

Improved Trifluoromethylthiolation of Arylboronic Acids: Research into more efficient and environmentally friendly methods for the trifluoromethylthiolation of phenylboronic acid is crucial. This includes exploring reactions in aqueous media to reduce the reliance on volatile organic solvents. researchgate.net

Novel Reagents: The development of new, shelf-stable, and less toxic trifluoromethylthiolating reagents will be essential for safer and more practical syntheses. researchgate.net

A comparative table of potential synthetic improvements is presented below.

| Current Approach | Future Sustainable Approach | Key Advantages |

| Multi-step synthesis from pre-functionalized aromatics | Direct C-H borylation of trifluoromethylthiobenzene | Atom economy, reduced step count |

| Use of volatile organic solvents | Reactions in aqueous media or green solvents | Reduced environmental impact, improved safety |

| Use of hazardous trifluoromethylthiolating agents | Development of stable and safer -SCF3 sources | Enhanced safety and ease of handling |

Exploration of Novel Catalytic Transformations

The unique electronic nature of the 3-(trifluoromethylthio)phenyl group can be exploited in a variety of catalytic cross-coupling reactions beyond the standard Suzuki-Miyaura coupling. Future research will likely uncover new transformations where this specific boronic acid can serve as a key reactant.

Emerging areas for exploration include:

Copper-Catalyzed Couplings: Further investigation into copper-mediated or -catalyzed trifluoromethylthiolation of aryl boronic acids can lead to milder and more efficient processes. researchgate.net

Selenium-Catalyzed Reactions: The principles of selenium-catalyzed sulfenofunctionalization could be adapted to develop new stereoselective reactions involving boronic acids. d-nb.infonih.govrsc.org

Asymmetric Synthesis: The development of chiral ligands that can induce asymmetry in coupling reactions involving this compound will be a significant step toward the synthesis of enantiomerically pure, complex molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processing and their integration into automated platforms are key trends in modern chemistry. These technologies offer enhanced safety, reproducibility, and scalability.

Opportunities in this area include:

Flow Synthesis of Boronic Acids: Developing robust flow chemistry protocols for the synthesis of this compound itself will enable on-demand production and safer handling of reactive intermediates. acs.orgresearchgate.net

Automated Cross-Coupling: The use of this compound in automated synthesis platforms, which often employ pre-packed reagent capsules, can accelerate the discovery of new bioactive compounds by enabling rapid library synthesis. synplechem.comsigmaaldrich.com The use of protected boronic acids, such as MIDA (N-methyliminodiacetic acid) boronates, is particularly amenable to automated iterative cross-coupling. illinois.edu

| Technology Platform | Potential Application for this compound | Benefits |

| Flow Chemistry | Continuous synthesis and in-line purification | Improved safety, scalability, and efficiency amt.uknih.gov |

| Automated Synthesis | High-throughput library synthesis for drug discovery | Accelerated research and development cycles illinois.edu |

Design of Next-Generation Organoboron Reagents and Catalysts

The structural backbone of this compound can serve as a scaffold for the design of new and improved organoboron reagents and catalysts.

Future design concepts may involve:

Fluorous Boronic Acid Catalysts: Incorporating fluorous tags into the structure could facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. The presence of sulfur in such catalysts has been shown to enhance their activity in certain reactions. nih.govresearchgate.net

Lewis Acid Catalysis: The electron-withdrawing nature of the trifluoromethylthio group can enhance the Lewis acidity of the boron center, a property that can be harnessed in the design of novel organoboron Lewis acid catalysts for a range of organic transformations. researchgate.net